
6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine
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Overview
Description
6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine is a chemical compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic drugs. This compound is characterized by the presence of a methoxy group, a methyl group, and an amine group attached to a dihydrobenzopyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzopyran derivative.
Methoxylation: Introduction of the methoxy group at the 6th position using methanol and a suitable catalyst.
N-Methylation: The amine group is methylated using methyl iodide or dimethyl sulfate under basic conditions.
Reduction: The dihydrobenzopyran ring is formed by reducing the corresponding benzopyran using hydrogen gas and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the above reactions are carried out under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the benzopyran ring can yield tetrahydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles like alkyl halides.
Major Products
Oxidation: Formation of 6-formyl-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine.
Reduction: Formation of 6-methoxy-N-methyl-tetrahydro-2H-1-benzopyran-3-amine.
Substitution: Formation of various substituted benzopyran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Reactions
The compound can undergo various chemical reactions:
- Oxidation : Can lead to the formation of aldehydes or carboxylic acids.
- Reduction : May yield tetrahydro derivatives.
- Substitution : The methoxy group can be substituted with other functional groups via nucleophilic substitution reactions.
Chemistry
6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine serves as a building block in organic synthesis. Its unique structure allows it to be used in creating more complex organic molecules, particularly within the field of medicinal chemistry.
Biology
The compound has been studied for its potential biological activities , including:
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit activity against various microbial strains.
- Anticancer Effects : Investigations into its efficacy in cancer treatment are ongoing, with some evidence pointing towards potential cytotoxic effects on cancer cells.
Medicine
In medicinal research, this compound is being evaluated for its therapeutic potential in treating various diseases. Its interaction with specific biological targets could lead to new treatments for conditions such as:
- Neurological disorders
- Inflammatory diseases
These interactions may involve modulation of neurotransmitter systems and receptor activities.
Industry
In industrial applications, this compound is utilized in the development of new materials and as an intermediate in pharmaceutical synthesis. Its unique properties make it valuable for producing specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine: Lacks the N-methyl group.
N-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine: Lacks the methoxy group.
6-Methoxy-3,4-dihydro-2H-1-benzopyran: Lacks both the N-methyl and amine groups.
Uniqueness
6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine is unique due to the presence of both the methoxy and N-methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Biological Activity
6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine is a compound belonging to the benzopyran class, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.
The compound has a molecular formula of C11H15N2O2 and a molecular weight of 229.70 g/mol. It features a methoxy group at the 6th position and a methyl group attached to the nitrogen atom, which influences its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets in the body. These interactions may include:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
- Enzyme Inhibition : Potential inhibition of specific enzymes involved in cancer cell proliferation and other pathological processes .
Anticancer Activity
Research indicates that compounds within the benzopyran class exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives with similar structures have shown IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells, while being less toxic to normal cell lines .
Compound | Cancer Cell Line | IC50 (μM) | Cytotoxicity in Normal Cells |
---|---|---|---|
This compound | MDA-MB-231 | TBD | TBD |
Benzopyran Derivative A | MDA-MB-231 | 5.2 | >100 |
Benzopyran Derivative B | HEK-293 | >100 | 102.4 - 293.2 |
Antimicrobial Properties
Preliminary studies suggest that this compound may also possess antimicrobial properties, although further research is needed to establish its efficacy against specific pathogens.
Comparative Analysis with Similar Compounds
The unique structural features of this compound contribute to its distinct biological activity compared to other benzopyran derivatives.
Compound Name | Structural Features | Unique Aspects |
---|---|---|
6-Methoxy-chroman-3-amine | Lacks methyl group on nitrogen | Different reactivity |
6-Methoxy-N-propyl-benzopyran | Propyl group instead of methyl | Altered pharmacokinetics |
6-Methoxy-N,N-diethylaminochroman | Diethylamino substitution | Different interaction profiles |
Case Studies and Research Findings
A study focused on the structure–activity relationship (SAR) of benzopyran derivatives highlighted that modifications at specific positions can significantly influence their anticancer activity. Notably, compounds exhibiting substitutions at the 3-position showed varying degrees of efficacy against cancer cell lines .
Properties
CAS No. |
203987-26-2 |
---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
6-methoxy-N-methyl-3,4-dihydro-2H-chromen-3-amine |
InChI |
InChI=1S/C11H15NO2/c1-12-9-5-8-6-10(13-2)3-4-11(8)14-7-9/h3-4,6,9,12H,5,7H2,1-2H3 |
InChI Key |
BTUIPFJISARBDC-UHFFFAOYSA-N |
SMILES |
CNC1CC2=C(C=CC(=C2)OC)OC1 |
Canonical SMILES |
CNC1CC2=C(C=CC(=C2)OC)OC1 |
Origin of Product |
United States |
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